molecular formula C13H12N6O5 B5542456 4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid

4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid

Cat. No.: B5542456
M. Wt: 332.27 g/mol
InChI Key: BQXYGFYDLXYMHU-PJQLUOCWSA-N
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Description

4-(2-{[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetyl}carbonohydrazonoyl)benzoic acid is a useful research compound. Its molecular formula is C13H12N6O5 and its molecular weight is 332.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.08691750 g/mol and the complexity rating of the compound is 594. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The synthesis of novel spiro heterocycles containing a triazine nucleus has been explored, showcasing the compound's utility in creating structures with potential microbiological activity. These compounds demonstrate inhibitory action against both gram-positive and gram-negative microorganisms, indicating their significance in the development of new antimicrobial agents (Dabholkar & Ravi, 2010).

Biological Activity and Medicinal Chemistry

The compound and its derivatives have been studied for their potential in medicinal chemistry. For example, the synthesis of substituted 4-amino-1,2,4-triazines has been developed to meet "green chemistry" principles, with these compounds attracting interest for their medicinal and pharmacological applications. This highlights the compound's role in the creation of environmentally friendly synthesis processes for biologically active molecules (Kobelev et al., 2019).

Agricultural Chemistry

The degradation of atrazine, a widely used herbicide, by benzoxazinones (related compounds) indicates a potential application in addressing soil and water contamination issues. The study on the reaction between DIBOA-Glc and atrazine provides insights into the use of such compounds in environmental remediation, demonstrating their ability to degrade pollutants and contribute to sustainable agricultural practices (Willett et al., 2016).

Antimicrobial Activities

The synthesis and evaluation of 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol derivatives showcase the compound's potential in generating new antimicrobial agents. These derivatives exhibit significant in vitro antibacterial and antifungal activities, underscoring the compound's utility in developing new treatments for microbial infections (Rajurkar & Shirsath, 2017).

Co-crystallization Studies

Research on co-crystallization of benzoic acid derivatives with N-containing bases provides insights into the compound's applications in materials science, particularly in the formation of polymorphs and the study of molecular interactions. These findings are crucial for the development of new materials with tailored properties for various applications (Skovsgaard & Bond, 2009).

Properties

IUPAC Name

4-[(E)-[[2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O5/c20-9(6-14-10-11(21)16-13(24)19-18-10)17-15-5-7-1-3-8(4-2-7)12(22)23/h1-5H,6H2,(H,14,18)(H,17,20)(H,22,23)(H2,16,19,21,24)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXYGFYDLXYMHU-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC2=NNC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.